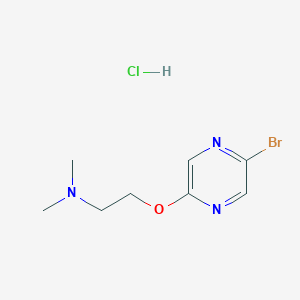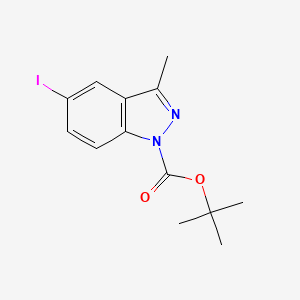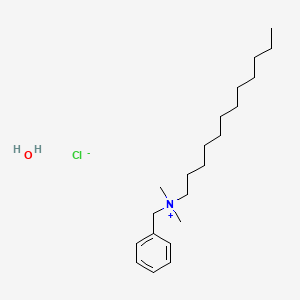
N-Benzyl-N,N-dimethyldodecan-1-aminiumchloridehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate is a quaternary ammonium compound widely used for its antimicrobial and surfactant properties. It is commonly found in disinfectants, antiseptics, and various industrial applications due to its effectiveness in killing bacteria, viruses, and fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate can be synthesized through a multi-step process. One common method involves the reaction of dodecyl bromide with dimethylamine to form N,N-dimethyldodecylamine. This intermediate is then reacted with benzyl chloride to produce N-Benzyl-N,N-dimethyldodecan-1-aminium chloride .
Industrial Production Methods
In industrial settings, the production of N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate typically involves the use of high-efficiency catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
Oxidation: Produces amine oxides.
Reduction: Yields primary or secondary amines.
Substitution: Results in the formation of various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology as a disinfectant.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Applied in water treatment, textile processing, and as a preservative in personal care products
Mecanismo De Acción
The antimicrobial action of N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with essential cellular processes, further contributing to its antimicrobial efficacy .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N,N-dimethyldodecan-1-aminium bromide: Similar in structure but contains a bromide ion instead of chloride.
N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride: Similar but with a longer alkyl chain.
N-Benzyl-N,N-dimethyldecan-1-aminium chloride: Similar but with a shorter alkyl chain
Uniqueness
N-Benzyl-N,N-dimethyldodecan-1-aminium chloride hydrate is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent. Its specific structure allows for efficient interaction with microbial cell membranes, leading to its widespread use in various applications .
Propiedades
Número CAS |
70621-89-5 |
|---|---|
Fórmula molecular |
C21H40ClNO |
Peso molecular |
358.0 g/mol |
Nombre IUPAC |
benzyl-dodecyl-dimethylazanium;chloride;hydrate |
InChI |
InChI=1S/C21H38N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;1H2/q+1;;/p-1 |
Clave InChI |
POROBUKMEJEZDZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)

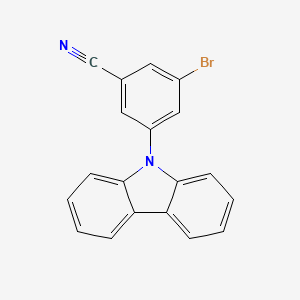
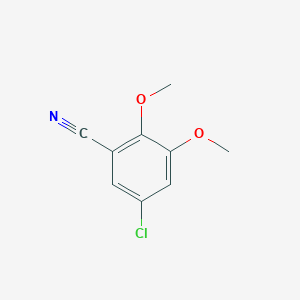
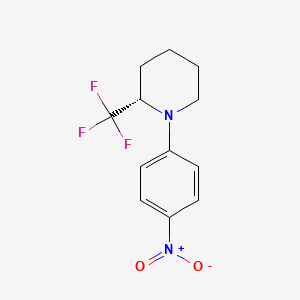

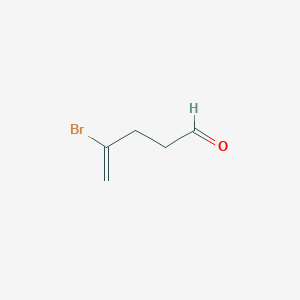
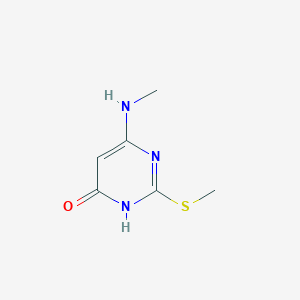
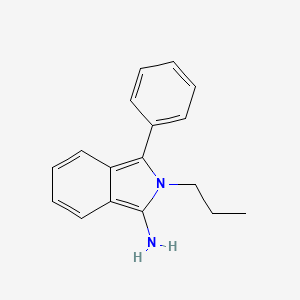

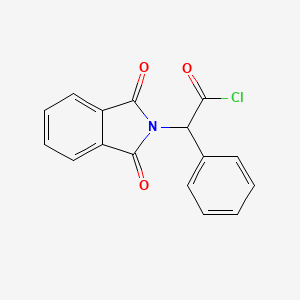
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
